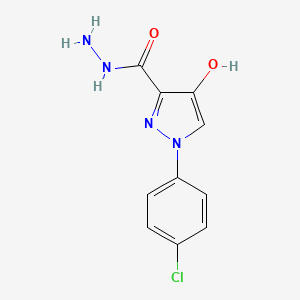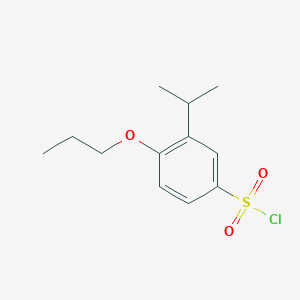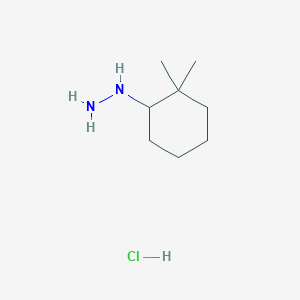![molecular formula C9H10N4O B2536777 3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile CAS No. 2199602-51-0](/img/structure/B2536777.png)
3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a hydroxycyclobutylamino group and a carbonitrile group. Compounds with pyrazine rings are known for their diverse biological activities and applications in medicinal chemistry .
作用机制
Target of Action
Pyrazine derivatives, which include the compound , are known to exhibit a wide range of biological activities . They have been found to interact with various targets, including kinases, and have shown antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities .
Mode of Action
Pyrazine derivatives often work by interacting with their targets and causing changes in cellular processes .
Biochemical Pathways
Pyrazine derivatives can affect a variety of pathways depending on their specific targets .
Result of Action
Based on the activities of similar compounds, it could potentially have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, or antitumor effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile typically involves the reaction of 2-chloropyrazine with 2-hydroxycyclobutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[(2-Oxocyclobutyl)amino]pyrazine-2-carbonitrile.
Reduction: Formation of 3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
3-Aminopyrazine-2-carbonitrile: Lacks the hydroxycyclobutyl group, resulting in different reactivity and biological activity.
2-Hydroxycyclobutylamine: Lacks the pyrazine ring, limiting its applications in medicinal chemistry.
Uniqueness
3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile is unique due to the presence of both the hydroxycyclobutyl and pyrazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
3-[(2-hydroxycyclobutyl)amino]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-5-7-9(12-4-3-11-7)13-6-1-2-8(6)14/h3-4,6,8,14H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZIGFZMWRBLHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=NC=CN=C2C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2536697.png)
![hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione](/img/structure/B2536698.png)
![N-[(4-Fluorophenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2536699.png)
![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2536701.png)

![3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid](/img/structure/B2536704.png)

![N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2536710.png)
![1-butyl-2-[(E)-[(4-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2536713.png)
![3,4-difluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide](/img/structure/B2536714.png)
![2-bromo-5-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2536715.png)

